2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid
Description
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid (IUPAC name) is a substituted benzoic acid derivative featuring a dicyanoethenylamino group at the ortho position of the aromatic ring. This compound is synthesized via the condensation of 2-acetylbenzoic acid with malononitrile, forming a conjugated enamine structure with strong electron-withdrawing cyano groups . Its molecular formula is C₁₂H₇N₃O₂, with a molar mass of 225.20 g/mol.
Key structural attributes include:
- Atropisomerism: Restricted rotation around the C–N bond due to steric hindrance from the dicyanoethenyl group results in two distinct atropisomers. This phenomenon has been confirmed via solid-state ¹³C NMR spectroscopy and X-ray crystallography, revealing distinct spatial arrangements in the crystal lattice .
- Electronic Properties: The electron-deficient dicyanoethenyl group enhances the acidity of the carboxylic acid moiety, influencing its reactivity in coordination chemistry and supramolecular assembly .
Properties
IUPAC Name |
2-(2,2-dicyanoethenylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-5-8(6-13)7-14-10-4-2-1-3-9(10)11(15)16/h1-4,7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLSFKXOYYUDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the dicyanoethenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzoic acid derivatives to highlight differences in functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects: The dicyanoethenyl group in the target compound introduces significant electron-withdrawing character, lowering the pKa of the carboxylic acid compared to derivatives with electron-donating groups (e.g., ethoxy in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) . Anthraquinone-containing derivatives (e.g., 2-[(9,10-Dioxoanthracen-1-yl)amino]benzoic acid) exhibit extended π-conjugation, enabling applications in photochemistry .
Steric and Isomerism Effects: Atropisomerism is unique to the target compound and its close analogs (e.g., 3-(2,2-dicyanoethenyl)thiophene-2-carboxylic acid) due to bulky substituents restricting bond rotation. This property is absent in simpler derivatives like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid .
Biological Activity :
- Benzoic acids with benzimidazole-acetamide substituents (e.g., 4-[2-(Benzimidazol-1-yl)acetamido]benzoic acid) demonstrate potent anthelmintic activity, whereas the target compound’s bioactivity remains unexplored in the literature .
Coordination Chemistry: The dicyanoethenylamino group in the target compound acts as a bidentate ligand, forming stable complexes with transition metals. In contrast, chloro-ketone derivatives (e.g., 2-[(2-Chloro-3-oxocyclohex-1-enyl)amino]benzoic acid) are primarily used in structural studies .
Biological Activity
2-[(2,2-Dicyanoeth-1-en-1-yl)amino]benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety and a dicyanoethenyl group. Its molecular formula is , with a molecular weight of 242.24 g/mol. The presence of multiple functional groups such as amino and dicyano contributes to its potential biological activities.
Biological Activity Overview
The biological activity of 2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid has been investigated in various studies, focusing on its interactions with biological systems and potential therapeutic applications.
Key Biological Activities
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which have been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of benzoic acid, including this compound, may induce apoptosis in cancer cells through various mechanisms, such as the activation of proteasomal and lysosomal pathways .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes, including cathepsins B and L, which are crucial for protein degradation pathways .
Synthesis and Characterization
The synthesis of 2-[(2,2-dicyanoeth-1-en-1-yl)amino]benzoic acid typically involves multi-step organic reactions that modify the benzoic acid framework to introduce the dicyano group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Evaluation :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
